molecular formula C19H19N3O4S B11277773 N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B11277773
M. Wt: 385.4 g/mol
InChI Key: RGOAKALIPMFPGR-UHFFFAOYSA-N
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Description

N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The furan ring can be introduced via a palladium-catalyzed coupling reaction. The methoxyphenyl group is often incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical agent or a drug precursor.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE: can be compared with other thiazole and furan derivatives, such as:

Uniqueness

The uniqueness of N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C19H19N3O4S/c1-25-15-5-2-4-13(10-15)7-8-20-17(23)11-14-12-27-19(21-14)22-18(24)16-6-3-9-26-16/h2-6,9-10,12H,7-8,11H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

RGOAKALIPMFPGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

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